molecular formula C4H7Cl2N3 B11916408 Pyrimidin-4-amine dihydrochloride

Pyrimidin-4-amine dihydrochloride

Cat. No.: B11916408
M. Wt: 168.02 g/mol
InChI Key: BKHCVYYKZQGPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with amines under specific conditions. One common method involves the reaction of 4-chloropyrimidine with ammonia or primary amines in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of pyrimidin-4-amine. The dihydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert pyrimidin-4-amine to its corresponding dihydropyrimidine derivatives.

    Substitution: The amino group in pyrimidin-4-amine can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagent used.

Scientific Research Applications

Pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acids and their analogs due to its structural similarity to nucleotides.

    Medicine: Pyrimidin-4-amine derivatives are investigated for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to therapeutic effects. For example, pyrimidin-4-amine derivatives can inhibit kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compounds can interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrimidin-4-amine dihydrochloride can be compared with other similar compounds such as:

Each of these compounds has unique structural features and biological activities, making them valuable in different research and therapeutic contexts.

Properties

Molecular Formula

C4H7Cl2N3

Molecular Weight

168.02 g/mol

IUPAC Name

pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C4H5N3.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H,(H2,5,6,7);2*1H

InChI Key

BKHCVYYKZQGPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.